molecular formula C12H6F3NO2 B6223495 3,4,5-trifluoro-4'-nitro-1,1'-biphenyl CAS No. 954369-64-3

3,4,5-trifluoro-4'-nitro-1,1'-biphenyl

Cat. No.: B6223495
CAS No.: 954369-64-3
M. Wt: 253.18 g/mol
InChI Key: OKPKXWJKXRNMAZ-UHFFFAOYSA-N
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Description

3,4,5-trifluoro-4’-nitro-1,1’-biphenyl: is an organic compound characterized by the presence of three fluorine atoms and a nitro group attached to a biphenyl structure. This compound is notable for its applications in various fields, including organic synthesis and material science. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trifluoro-4’-nitro-1,1’-biphenyl typically involves a Suzuki-Miyaura coupling reaction. This reaction uses 3,4,5-trifluorophenyl boronic acid and 1-chloro-2-nitrobenzene as starting materials. The reaction is catalyzed by palladium supported on molecular sieves (Ms-Pd) and carried out in dimethylformamide (DMF) solvent with potassium carbonate as a base. The optimal reaction conditions are a temperature of 40°C and a reaction time of 10 hours, yielding a product with a purity of 98.3% .

Industrial Production Methods: In industrial settings, the production of 3,4,5-trifluoro-4’-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The catalyst Ms-Pd can be recycled multiple times without significant loss of activity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-trifluoro-4’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Various boronic acids or halides with palladium catalysts.

Major Products:

    Reduction: 3,4,5-trifluoro-4’-amino-1,1’-biphenyl.

    Substitution: Derivatives with different functional groups replacing the fluorine atoms.

    Coupling Reactions: Extended biphenyl structures with additional functional groups.

Scientific Research Applications

Chemistry: 3,4,5-trifluoro-4’-nitro-1,1’-biphenyl is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, it serves as a building block for the synthesis of bioactive compounds that can be used in drug discovery and development.

Medicine: The compound is involved in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors in the body.

Industry: In the industrial sector, it is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 3,4,5-trifluoro-4’-nitro-1,1’-biphenyl depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

  • 3,4,5-trifluoro-2’-nitro-1,1’-biphenyl
  • 2,3,4-trifluoronitrobenzene
  • 3,4,5-trifluoro-4’-amino-1,1’-biphenyl

Uniqueness: 3,4,5-trifluoro-4’-nitro-1,1’-biphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and materials .

Properties

CAS No.

954369-64-3

Molecular Formula

C12H6F3NO2

Molecular Weight

253.18 g/mol

IUPAC Name

1,2,3-trifluoro-5-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H6F3NO2/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(4-2-7)16(17)18/h1-6H

InChI Key

OKPKXWJKXRNMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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